N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide
Overview
Description
“N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide” is a compound with the molecular formula C11H15N3O and a molecular weight of 205.26 . It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves the use of multicomponent reactions (MCRs), such as the Ugi reaction . The Ugi reaction involves the reaction of phenylglyoxal, aromatic amines, coumarin-3-carboxylic acid, and isocyanides in methanol . The products are then treated with N-alkylpiperazines to afford the novel N-substituted pyrrolidine-2-one containing piperazine derivatives .Molecular Structure Analysis
The pyrrolidine ring in the molecule is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization . It contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Physical And Chemical Properties Analysis
“N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide” has a molecular weight of 205.26 . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications
Synthesis and Characterization
N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide and its derivatives are synthesized for various research purposes. For instance, Yang et al. (2017) synthesized N-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamides, which can form coordinate bonds with metal ions and are potential agents for targeted delivery of nitric oxide (NO) to biological sites such as tumors (Yang et al., 2017).
Coordination Chemistry and Catalysis
These compounds are also used in coordination chemistry. For example, Debono et al. (2007) discussed the synthesis of ONN-tridentate unsymmetrical pincer ligands, including N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide derivatives, which were shown to be very active catalysts in various chemical reactions (Debono et al., 2007).
Crystal Structure Analysis
In the field of crystallography, the structure of N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide derivatives has been analyzed to understand molecular interactions. Artheswari et al. (2019) examined the crystal structure of a specific derivative, highlighting the orientation of pyridine and benzene rings (Artheswari et al., 2019).
Synthetic Applications
These compounds are also key intermediates in synthetic chemistry. For instance, Calvo et al. (2002) used Weinreb N-vinylprolinamides, a related compound, for synthesizing 2,3-dihydropyrrolizines (Calvo et al., 2002).
properties
IUPAC Name |
N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c15-11(10-4-2-6-13-10)14-8-9-3-1-5-12-7-9/h1,3,5,7,10,13H,2,4,6,8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUXSLOZFGPQPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NCC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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